molecular formula C7H9NO B032658 (6-Methylpyridin-3-yl)methanol CAS No. 34107-46-5

(6-Methylpyridin-3-yl)methanol

Cat. No.: B032658
CAS No.: 34107-46-5
M. Wt: 123.15 g/mol
InChI Key: DJCJOWDAAZEMCI-UHFFFAOYSA-N
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Description

(6-Methylpyridin-3-yl)methanol (CAS: 34107-46-5), also known as 5-hydroxymethyl-2-methylpyridine, is a pyridine derivative with the molecular formula C₇H₉NO and a molecular weight of 123.16 g/mol. It features a hydroxymethyl group (-CH₂OH) at the 3-position and a methyl group (-CH₃) at the 6-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

(6-Methylpyridin-3-yl)methanol can be synthesized through the reduction of methyl 6-methylnicotinate. One common method involves the use of sodium borohydride as a reducing agent. The reaction is typically carried out in methanol at ambient temperature. The mixture is then quenched with water and concentrated to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar reduction processes but on a larger scale. The use of more efficient and scalable reducing agents, such as lithium triethylborohydride, can be employed to enhance yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. Key reagents and conditions include:

ReagentConditionsProductYieldSource
Potassium permanganateAcidic aqueous medium(6-Methylpyridin-3-yl)carboxylic acid75–85%
Chromium trioxideAcetic acid, 60–80°C(6-Methylpyridin-3-yl)aldehyde60–70%
Hydrogen peroxideSulfuric acid, 95–100°CSulfone derivatives (via intermediate oxidation)90%

Notable Example :
In a patent synthesis, oxidation of a thiomethyl intermediate using H₂O₂ and H₂SO₄ at 95–100°C yielded sulfone derivatives critical for COX-2 inhibitor production .

Reduction Reactions

The compound can be reduced to pyridine derivatives or further functionalized:

  • Sodium borohydride (NaBH₄) in methanol reduces ester precursors to the hydroxymethyl product (e.g., methyl 6-methylnicotinate → this compound) .
  • Lithium aluminum hydride (LiAlH₄) in ether facilitates reductions with higher selectivity, as demonstrated in multi-step syntheses .

Industrial Application :
Large-scale reductions using LiAlH₄ in continuous flow reactors achieve >90% purity for pharmaceutical intermediates .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitutions:

ReagentConditionsProductApplicationSource
Thionyl chloride (SOCl₂)Reflux in toluene(6-Methylpyridin-3-yl)methyl chlorideIntermediate for APIs
Phosphorus tribromide (PBr₃)0–5°C in DCM(6-Methylpyridin-3-yl)methyl bromideCross-coupling reactions

Case Study :
Chlorination of 4-(methylthio)benzyl alcohol using HCl yields intermediates for COX-2 inhibitors .

Esterification

Reaction with acyl chlorides (e.g., acetyl chloride) produces esters under mild conditions (25–30°C, base catalyst) .

Etherification

Alkylation with alkyl halides (e.g., methyl iodide) forms ethers, useful in ligand design.

Ring Functionalization

The pyridine ring undergoes electrophilic substitution under controlled conditions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position.
  • Halogenation : Br₂ in acetic acid yields 5-bromo derivatives .

Industrial-Scale Reactions

A patented five-step process highlights its role in synthesizing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a COX-2 inhibitor precursor :

  • Chlorination of 4-(methylthio)benzyl alcohol → benzyl chloride.
  • Cyanide substitution → phenylacetonitrile.
  • Condensation with 6-methylnicotinic ester.
  • Hydrolysis/decarboxylation → acetylpyridine intermediate.
  • Oxidation → final sulfone product (90% yield) .

Comparative Reactivity

The methyl group at the 6-position sterically hinders reactions at the 2- and 4-positions, directing substitutions to the 5-position .

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron mechanism, forming a carbonyl intermediate .
  • Substitution : Follows an SN2 pathway for hydroxymethyl group transformations .

This compound’s versatility in oxidation, reduction, and substitution reactions makes it invaluable in synthesizing pharmaceuticals, agrochemicals, and specialty materials. Industrial processes prioritize scalable methods with high yields, while academic studies focus on mechanistic details and novel derivatives .

Scientific Research Applications

Versatile Building Block

(6-Methylpyridin-3-yl)methanol serves as an intermediate in the synthesis of complex organic molecules, particularly heterocycles that contain nitrogen atoms. These heterocycles are crucial in medicinal chemistry for developing pharmaceuticals.

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activities, particularly in pharmacology:

  • Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation, which could be beneficial for treating conditions such as arthritis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as a new antimicrobial agent.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits notable antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxic Effects : A recent study assessed its effects on human cancer cell lines, revealing that it inhibits cell proliferation, suggesting anticancer potential.

Development of New Materials

The combination of the pyridine ring and hydroxymethyl group in this compound opens avenues for designing materials with unique properties:

  • Polymers : Its structural features can be utilized to create polymers with specific functionalities.
  • Catalysts : Research is ongoing to explore its potential as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (6-Methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or other proteins, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Pyridine methanol derivatives exhibit diverse properties based on substituent patterns. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(6-Methylpyridin-3-yl)methanol -CH₃ (C6), -CH₂OH (C3) C₇H₉NO 123.16 Intermediate in pharmaceuticals, moderate polarity
[6-(Diethylamino)pyridin-3-yl]methanol -N(CH₂CH₃)₂ (C6), -CH₂OH (C3) C₁₀H₁₆N₂O 180.25 Enhanced solubility in organic solvents; used in coordination chemistry
(6-Chloro-5-methylpyridin-3-yl)methanol -Cl (C6), -CH₃ (C5), -CH₂OH (C3) C₇H₈ClNO 157.60 Electron-withdrawing Cl increases reactivity for nucleophilic substitution
(2,4-Dichloro-6-methylpyridin-3-yl)methanol -Cl (C2, C4), -CH₃ (C6), -CH₂OH (C3) C₇H₇Cl₂NO 192.05 High reactivity for agrochemical intermediates; steric hindrance at C2
(6-Phenylpyridin-3-yl)methanol -Ph (C6), -CH₂OH (C3) C₁₂H₁₁NO 185.22 Extended conjugation for material science applications; higher MW

Stability and Reactivity

  • Electron-withdrawing groups (e.g., -Cl in ) increase electrophilicity, favoring nucleophilic attacks.
  • Electron-donating groups (e.g., -OCH₃ in ) stabilize the pyridine ring but may reduce reactivity .
  • Steric hindrance from substituents (e.g., 2,4-dichloro in ) can limit reaction sites .

Biological Activity

(6-Methylpyridin-3-yl)methanol, with the chemical formula C7_7H9_9NO, is a pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a hydroxymethyl group attached to a methyl-substituted pyridine ring, which influences its chemical reactivity and biological interactions.

Structural Characteristics

The unique structure of this compound facilitates various chemical reactions and biological interactions. The positioning of the hydroxymethyl group on the pyridine ring enhances its solubility and reactivity, making it a valuable scaffold for drug development. The compound's structural features can be summarized as follows:

PropertyDescription
Molecular FormulaC7_7H9_9NO
Molecular Weight139.15 g/mol
Functional GroupsHydroxymethyl, Pyridine
Chemical ClassHeterocyclic compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It acts as a ligand that can bind to metal ions or enzyme active sites, potentially modulating enzymatic activity and influencing biochemical pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Metal Ion Coordination : Its ability to bind metal ions can affect metalloprotein functions.
  • Anti-inflammatory Activity : Some studies suggest that derivatives may exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Properties : Certain derivatives have shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Pharmacological Applications : Its role as an intermediate in synthesizing pharmaceutical compounds highlights its importance in drug development, particularly for conditions related to cellular proliferation and inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • A study examining the synthesis of various pyridine derivatives highlighted the potential of this compound as a scaffold for developing compounds with enhanced biological activity against cancer cells .
  • Another investigation focused on the anti-inflammatory effects of related compounds, suggesting that modifications to the pyridine ring could enhance their therapeutic efficacy against inflammatory diseases.

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibited activity against various bacterial strains
Anti-inflammatoryShowed potential in reducing inflammation markers
AnticancerPromising results in inhibiting cancer cell proliferation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-Methylpyridin-3-yl)methanol, and how can its purity be optimized?

this compound is synthesized via cross-Ullmann coupling using 6-methylpyridin-3-yl trifluoromethanesulfonate and halogenated substrates (e.g., 8-bromocaffeine or 6-chloroimidazo[1,2-a]pyridine). Key steps include:

  • Reaction conditions: 60°C for 24 h with a palladium-based catalyst system.
  • Purification: Flash chromatography (silica gel, methanol/dichloromethane gradients) yields products with 63–69% purity .
  • Optimization: Adjusting solvent polarity and catalyst loading can enhance yield.

Q. How is this compound characterized structurally and functionally?

Characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify methyl group signals (e.g., δ 2.65 ppm for methyl in purine derivatives) and aromatic protons .
  • HRMS/IR : Confirm molecular weight (e.g., [M+H]+^+ at m/z 286.1299) and functional groups (e.g., C=O stretches at 1700 cm1^{-1}) .
  • Melting point : Ranges from 150–152°C for crystalline derivatives .

Q. What purification strategies are effective for isolating this compound derivatives?

  • Flash chromatography : Silica gel with methanol/dichloromethane gradients (1:100 to 1:10) resolves polar impurities .
  • Recrystallization : Suitable for derivatives with high melting points (e.g., purine analogs) .

Q. What are the primary research applications of this compound?

  • Pharmaceutical intermediates : Used to synthesize purine derivatives (e.g., 1,3,7-trimethyl-8-(6-methylpyridin-3-yl)-3,7-dihydro-1H-purine-2,6-dione), which show potential in drug discovery .
  • Ligand synthesis : Serves as a building block for heterocyclic compounds in catalytic systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?

  • Catalyst screening : Test palladium/copper systems with varying ligands (e.g., XPhos, SPhos) to enhance coupling efficiency.
  • Temperature modulation : Increase to 80–100°C for sluggish reactions, but monitor for decomposition.
  • Substrate pre-activation : Use trifluoromethanesulfonate leaving groups for higher reactivity .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 63% vs. 69%)?

  • Mechanistic studies : Probe substrate electronic effects (e.g., electron-withdrawing groups on pyridine reduce reactivity).
  • Reproducibility checks : Standardize solvent dryness, catalyst batch, and reaction monitoring (TLC/HPLC).
  • Computational modeling : Predict steric/electronic barriers using DFT calculations .

Q. What role does the methyl group play in the reactivity of this compound?

  • Steric effects : The 6-methyl group may hinder nucleophilic attack at the pyridine ring, directing reactivity to the methanol moiety.
  • Electronic effects : Methyl’s electron-donating nature increases pyridine ring electron density, favoring electrophilic substitutions. Comparative studies with halogenated analogs (e.g., 6-chloro derivatives) are recommended .

Q. What stability considerations are critical for storing this compound?

  • Storage : Keep under inert atmosphere (N2_2) at –20°C to prevent oxidation of the alcohol group.
  • Handling : Use anhydrous solvents to avoid hydrolysis. Stability data for analogs suggest >6-month shelf life under these conditions .

Q. How can mechanistic pathways of this compound-involved reactions be elucidated?

  • Isotopic labeling : Introduce 13C^{13}C or 2H^2H at the methyl or methanol group to track bond formation/cleavage.
  • Kinetic studies : Monitor intermediates via in-situ IR or NMR to identify rate-determining steps.
  • Cross-over experiments : Test for radical or ionic pathways using trapping agents (e.g., TEMPO) .

Properties

IUPAC Name

(6-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJOWDAAZEMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459327
Record name (6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34107-46-5
Record name (6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylpyridin-3-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Step (5) of Example 1 was repeated except that 4-benzyloxy-1-(4-hydroxyphenyl)-1H-pyridin-2-one and 2-dimethylamino)ethanol were replaced with the compound as obtained in above Step (1) and 5-hydroxymethyl-2-methylpyridine, to provide the title compound.
Name
4-benzyloxy-1-(4-hydroxyphenyl)-1H-pyridin-2-one
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Synthesis routes and methods II

Procedure details

Methyl 6-methylnicotinate (0.05 mole) is stirred in dry tetrahydrofuran (50 ml.) at 10° C. while solid lithium aluminum hydride (0.0125 mole) is added over one hour. Water (10 ml.) is added with stirring, and the mixture is concentrated to dryness. The residue is extracted several times with hot isopropanol and the combined extracts are filtered and concentrated to dryness to give 2-methyl-5-hydroxymethylpyridine.
Quantity
0.05 mol
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reactant
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0.0125 mol
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50 mL
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10 mL
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Synthesis routes and methods III

Procedure details

The reaction procedure of Reference Example 20 (3) was repeated except that methyl 6-methylnicotinate was used in lieu of methyl 6-chloronicotinate to give crude 6-methyl-3-pyridylmethanol as a yellow oil.
[Compound]
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Example 20 ( 3 )
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Synthesis routes and methods IV

Procedure details

5-Methoxycarbonyl-2-methyl-pyridine (3.0 g, 19.8 mmole) was dissolved in toluene (60 ml) and cooled to -78° C. To this solution, a 39.7 ml of a solution of 1M diisobutylaluminum hydride in toluene was added dropwise. The reaction mixture was stirred for 1 hour at -78° C., allowed to warm to room temperature and stirred for an additional 18 hours. Methanol (8 ml) was then added dropwise at room temperature to the reaction mixture. The mixture was stirred until a thick gel was formed. 1N HCl (10 ml) was added to dissolve the gel. The resulting phases were separated, the organic phase was extracted in ethyl acetate and dried over MgSO4. The solvents were removed yielding crude 5-hydroxymethyl-2-methylpyridine (540 mg) as an oil, which was used without further purification.
Quantity
3 g
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reactant
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60 mL
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solution
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39.7 mL
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8 mL
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10 mL
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Synthesis routes and methods V

Procedure details

To a solution of lithium aluminum hydride (1 M in diethyl ether, 80 mL, 80 mmol) in 20 mL THF at −78° C. under argon, a solution of methyl 6-methylnicotinate (6.05 g, 40 mmol) in 60 mL diethyl ether was added over 1 h. The resulting reaction mixture was stirred at −78° C. for 1 h before 12 mL EtOAc was added over 10 min. The reaction mixture was allowed to warm up to 0° C. and 12 mL water was added drop-wise over 10 min. The resulting mixture was stirred for 30 min, then filtered through Celite. The filtrate was dried (Na2SO4), filtered and concentrated to obtain 3.07 g (62%) of the title compound as an off-white solid. HPLC: retention time=0.19 min.
Quantity
80 mL
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6.05 g
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reactant
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20 mL
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60 mL
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solvent
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12 mL
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12 mL
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Yield
62%

Retrosynthesis Analysis

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Feasible Synthetic Routes

(6-Methylpyridin-3-yl)methanol
(6-Methylpyridin-3-yl)methanol
(6-Methylpyridin-3-yl)methanol
(6-Methylpyridin-3-yl)methanol
(6-Methylpyridin-3-yl)methanol
(6-Methylpyridin-3-yl)methanol

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